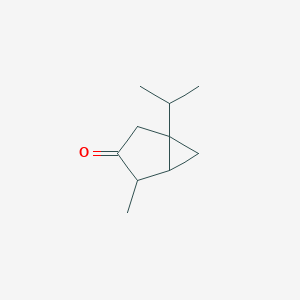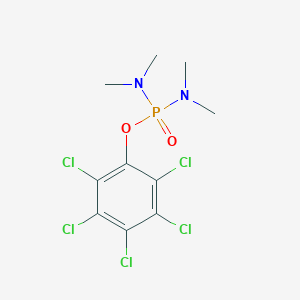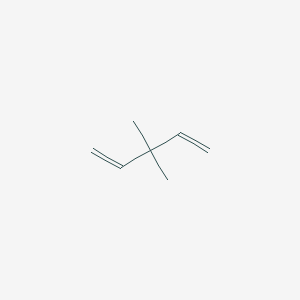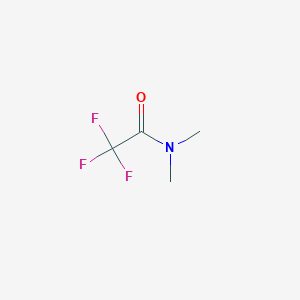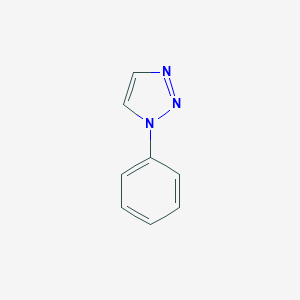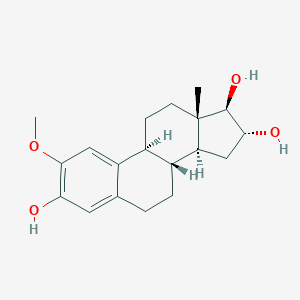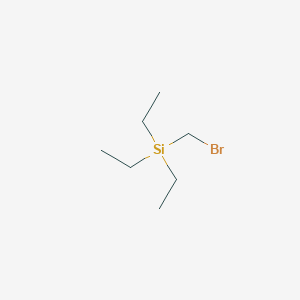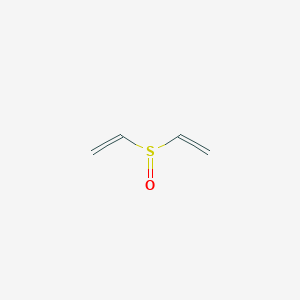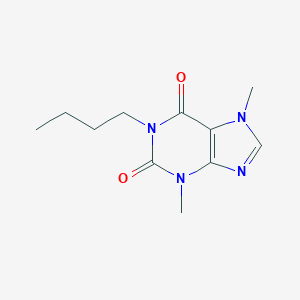
1-Butyltheobromine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyltheobromine, also known as N-Butyltheobromine, is a derivative of theobromine, which is a naturally occurring compound found in cocoa beans. It is a xanthine alkaloid that has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-Butyltheobromine involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 1-Butyltheobromine can increase the levels of cAMP and cGMP in the brain, which can lead to increased neurotransmitter release and improved cognitive function.
Biochemical And Physiological Effects
Studies have shown that 1-Butyltheobromine can improve memory and learning in animal models. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. Additionally, 1-Butyltheobromine has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Butyltheobromine in lab experiments is its relative ease of synthesis. However, one limitation is that it is not widely available commercially, and researchers may need to synthesize it themselves. Additionally, more research is needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Future Directions
There are several future directions for research on 1-Butyltheobromine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of 1-Butyltheobromine and its effects on other neurotransmitter systems. Finally, more studies are needed to fully understand the safety and efficacy of using 1-Butyltheobromine in humans.
Conclusion:
In conclusion, 1-Butyltheobromine is a promising compound for scientific research due to its potential applications in the treatment of neurological disorders, its neuroprotective and antioxidant properties, and its ability to inhibit phosphodiesterase enzymes. While more research is needed to fully understand its safety and efficacy, 1-Butyltheobromine holds great potential for future scientific research.
Synthesis Methods
The synthesis of 1-Butyltheobromine involves the reaction of theobromine with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of the reaction is typically around 40-50%.
Scientific Research Applications
1-Butyltheobromine has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and can inhibit the activity of enzymes that are involved in the degradation of neurotransmitters.
properties
CAS RN |
1143-30-2 |
|---|---|
Product Name |
1-Butyltheobromine |
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-butyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |
InChI Key |
ZCUPBJOZMPROIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
melting_point |
108.0 °C |
Other CAS RN |
1143-30-2 |
solubility |
0.02 M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



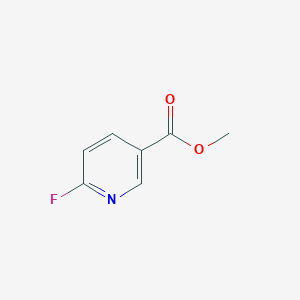
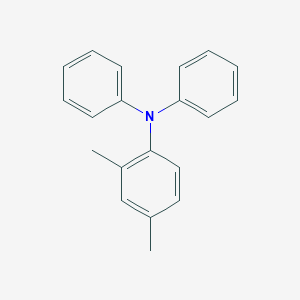
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
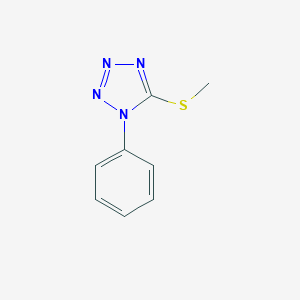
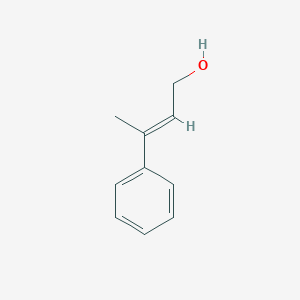
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
